molecular formula C4H10S2 B1204193 2-Ethylthioethanethiol CAS No. 26750-44-7

2-Ethylthioethanethiol

Cat. No.: B1204193
CAS No.: 26750-44-7
M. Wt: 122.3 g/mol
InChI Key: IYQVQZXLTJHEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylthioethanethiol can be synthesized through various methods. One common synthetic route involves the reaction of iodoethane with 1,2-ethanedithiol in the presence of a base such as sodium hydroxide in tetrahydrofuran. The reaction is typically carried out under heating conditions .

Another method involves the reaction of ethyl phosphorochloridothioate with sodium hydrosulfide. This reaction also requires specific conditions to ensure the successful formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically conducted in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthioethanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylthioethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylthioethanethiol involves its interaction with molecular targets through its thiol and ethylthio groups. These functional groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylthioethanethiol is unique due to the presence of both an ethylthio group and a thiol group, which imparts distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

2-ethylsulfanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c1-2-6-4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVQZXLTJHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181259
Record name Ethanethiol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-44-7
Record name 2-(Ethylthio)ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethiol, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylthioethanethiol
Reactant of Route 2
Reactant of Route 2
2-Ethylthioethanethiol
Reactant of Route 3
Reactant of Route 3
2-Ethylthioethanethiol
Reactant of Route 4
Reactant of Route 4
2-Ethylthioethanethiol
Reactant of Route 5
Reactant of Route 5
2-Ethylthioethanethiol
Reactant of Route 6
2-Ethylthioethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.